molecular formula C12H10ClNO3 B11712040 N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide

N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11712040
M. Wt: 251.66 g/mol
InChI Key: BACZDTYEAAXMEM-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The chromene moiety can undergo oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted chromene derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the chromene moiety.

    Hydrolysis: Products include 2-oxo-2H-chromene-3-carboxylic acid and 2-chloroethylamine.

Scientific Research Applications

N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with cellular targets, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of key cellular processes. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the chromene moiety can interact with specific enzymes and receptors, modulating their activity and contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in the treatment of brain tumors and leukemia. They share the chloroethyl group but differ in their overall structure and mechanism of action.

    Chromene Derivatives: Other chromene derivatives, such as coumarins and flavonoids, exhibit diverse biological activities and are studied for their potential therapeutic applications.

Uniqueness

N-(2-Chloroethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the chloroethyl group and the chromene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

N-(2-chloroethyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C12H10ClNO3/c13-5-6-14-11(15)9-7-8-3-1-2-4-10(8)17-12(9)16/h1-4,7H,5-6H2,(H,14,15)

InChI Key

BACZDTYEAAXMEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCl

Origin of Product

United States

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